N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 3,5-dimethylphenyl group, a hydroxy group, and a carboxamide group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3,5-dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation and Carboxamidation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide. The carboxamide group is typically introduced through an amidation reaction, where the corresponding carboxylic acid derivative reacts with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the quinoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated quinoline derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the hydroxy and carboxamide groups can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, influencing its solubility and interaction with biological targets.
Uniqueness
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of both hydroxy and carboxamide groups, which enhance its ability to form hydrogen bonds and interact with various molecular targets. This dual functionality makes it a versatile compound in both chemical synthesis and biological applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZPUKZRRZJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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